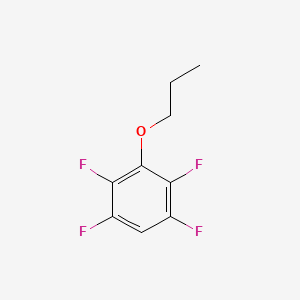
1,2,4,5-Tetrafluoro-3-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrafluoro-3-propoxybenzene is an organic compound with the molecular formula C9H6F4O It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrafluoro-3-propoxybenzene can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrafluoro-3-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Products include partially or fully hydrogenated derivatives.
Scientific Research Applications
1,2,4,5-Tetrafluoro-3-propoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used as a probe or ligand in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrafluoro-3-propoxybenzene depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability. The propoxy group can act as a functional handle for further chemical modifications. The molecular targets and pathways involved vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrafluorobenzene: A similar compound without the propoxy group.
1,2,3,5-Tetrafluorobenzene: A positional isomer with fluorine atoms at different positions.
1,2,3,4-Tetrafluorobenzene: Another positional isomer with a different arrangement of fluorine atoms.
Uniqueness
1,2,4,5-Tetrafluoro-3-propoxybenzene is unique due to the presence of both fluorine atoms and a propoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
113827-86-4 |
|---|---|
Molecular Formula |
C9H8F4O |
Molecular Weight |
208.15 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-propoxybenzene |
InChI |
InChI=1S/C9H8F4O/c1-2-3-14-9-7(12)5(10)4-6(11)8(9)13/h4H,2-3H2,1H3 |
InChI Key |
JOUXRDULVSMQKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


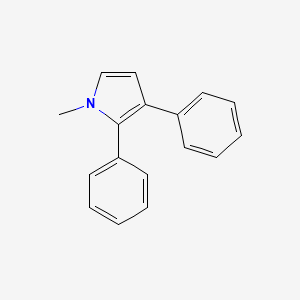
![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
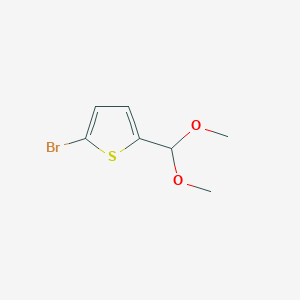
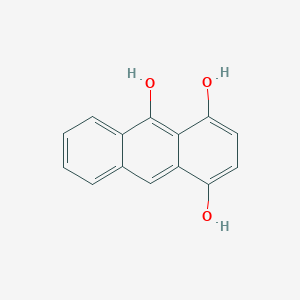
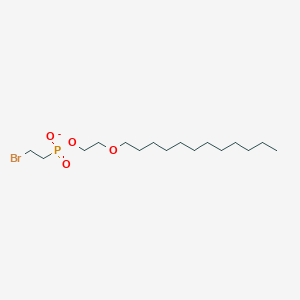
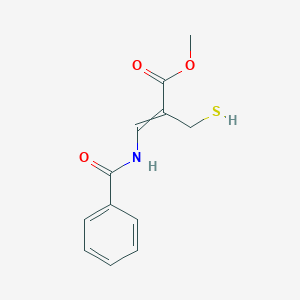
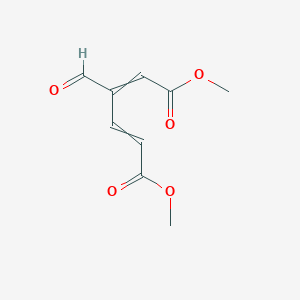
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
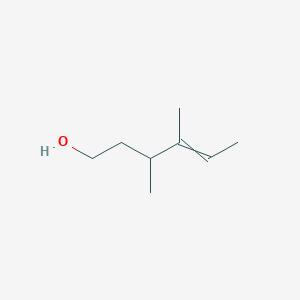
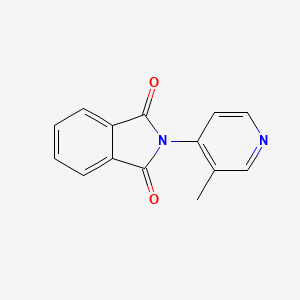
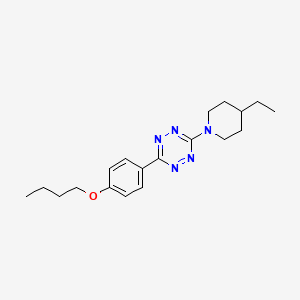

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
